

Assessing the Confidence of Protein-Protein Interactions Identified by DSSO: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

Cat. No.: *B10769550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of protein-protein interactions (PPIs) is paramount for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify PPIs in their native cellular environment. **Disuccinimidyl sulfoxide** (DSSO) is a widely used amine-reactive, MS-cleavable cross-linker that facilitates the identification of interacting proteins. This guide provides a comprehensive comparison of DSSO with other cross-linking reagents, details on experimental protocols, and methods to assess the confidence of identified PPIs.

Comparing DSSO with Alternative Cross-linking Reagents

The choice of cross-linking reagent is critical for the success of an XL-MS experiment. DSSO's key feature is its MS-cleavable sulfoxide bond, which simplifies the identification of cross-linked peptides. Here, we compare DSSO with other commonly used cross-linkers.

Feature	DSSO (Disuccinimidyl sulfoxide)	DSBSO (Disuccinimidyl bisulfoxide)	DHSO (Disuccinimidyl hydroxylamine)	DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
Reactive Group	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	Carboxyl-reactive
Target Residues	Lysine, Serine, Threonine, Tyrosine	Lysine, Serine, Threonine, Tyrosine	Lysine, Serine, Threonine, Tyrosine	Aspartic acid, Glutamic acid
Spacer Arm Length	10.1 Å	10.1 Å	9.6 Å	0 Å (zero-length)
MS-Cleavable?	Yes (CID)	Yes (CID)	Yes (CID)	No
Enrichable?	No (without modification)	Yes (with azide/alkyne handle)	No	No
Cell Permeable?	Yes	Yes (modified versions)	Yes	No
Number of Unique Cross-links (Example Study)	~7,800 - 9,800[1]	~9,000 (with enrichment)	~5,500	~2,000

Table 1: Comparison of DSSO with other common cross-linking reagents. The number of unique cross-links is highly dependent on the experimental conditions and sample complexity. The values presented are indicative and based on published studies for comparison.

Experimental Protocol: A Generalized DSSO XL-MS Workflow

The following protocol outlines the key steps for identifying PPIs using DSSO-based XL-MS.

In Vivo or In Vitro Cross-linking

- In Vivo Cross-linking:
 - Culture cells to the desired density.
 - Wash cells with a suitable buffer (e.g., PBS).
 - Resuspend cells in fresh, serum-free media or buffer.
 - Add DSSO (typically 1-2 mM final concentration) and incubate for 30-60 minutes at room temperature or 37°C.
 - Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl or ammonium bicarbonate).
- In Vitro Cross-linking (of purified complexes or cell lysates):
 - Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS).
 - Add DSSO to the desired final concentration.
 - Incubate for 30-60 minutes at room temperature.
 - Quench the reaction as described above.

Cell Lysis and Protein Extraction

- Lyse the cross-linked cells using a suitable lysis buffer containing detergents and protease inhibitors.
- Clarify the lysate by centrifugation to remove cell debris.

Protein Digestion

- Denature the proteins in the lysate (e.g., with urea or by heat).
- Reduce disulfide bonds with DTT or TCEP.
- Alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides using a protease such as trypsin.

Enrichment of Cross-linked Peptides (Optional)

- Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, cross-linked peptides.

LC-MS/MS Analysis

- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
- Employ a data-dependent acquisition strategy that includes MS1 scans followed by MS2 and MS3 scans. The MS-cleavable nature of DSSO allows for characteristic fragmentation patterns that can be used to trigger MS3 scans for sequencing of the individual peptides.

Computational Data Analysis

- Use specialized software (e.g., XlinkX, MaxLynx, MeroX, pLink) to search the MS data against a protein sequence database.
- The software identifies cross-linked peptides based on their specific fragmentation patterns and mass shifts.

Assessing the Confidence of DSSO-Identified PPIs

Multiple layers of evidence are required to confidently assign a protein-protein interaction based on XL-MS data.

Statistical Validation: False Discovery Rate (FDR)

The False Discovery Rate (FDR) is a statistical measure used to control for false-positive identifications. It is crucial to calculate the FDR at multiple levels:

- Cross-link Spectral Match (CSM) Level: The confidence that an individual spectrum represents a cross-linked peptide pair.
- Peptide Pair Level: The confidence that a unique pair of peptides is truly cross-linked.
- Residue Pair Level: The confidence that a specific pair of amino acid residues is cross-linked.
- Protein Pair Level: The confidence that two proteins interact, based on the identified cross-links.

A commonly accepted threshold is an FDR of 1-5% at each level. It is important to note that a low FDR at the CSM level does not guarantee a low FDR at the PPI level[2].

Scoring of Cross-link Identifications

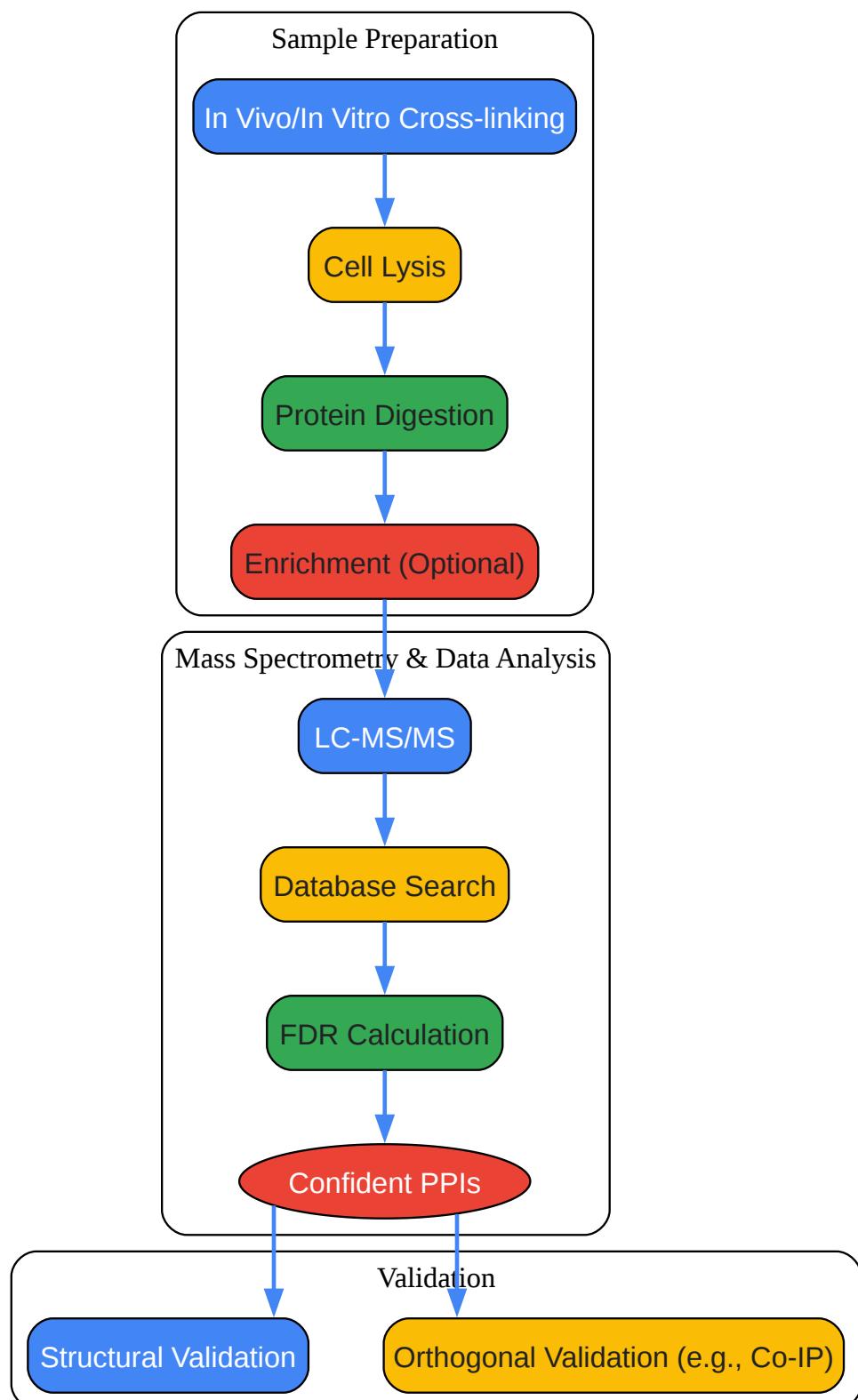
Specialized search algorithms use scoring functions to rank the confidence of a cross-link identification. These scores are typically based on:

- The number of matched fragment ions in the MS2 and MS3 spectra.
- The mass accuracy of the precursor and fragment ions.
- The intensity of the matched peaks.

Structural Validation

A key validation step is to check if the identified cross-links are consistent with the known or predicted structures of the interacting proteins. The distance between the C α atoms of the cross-linked residues should be within the theoretical maximum distance for the DSSO cross-linker, which is approximately 26-30 Å[3]. This analysis can be performed using software like Xlink Analyzer[4].

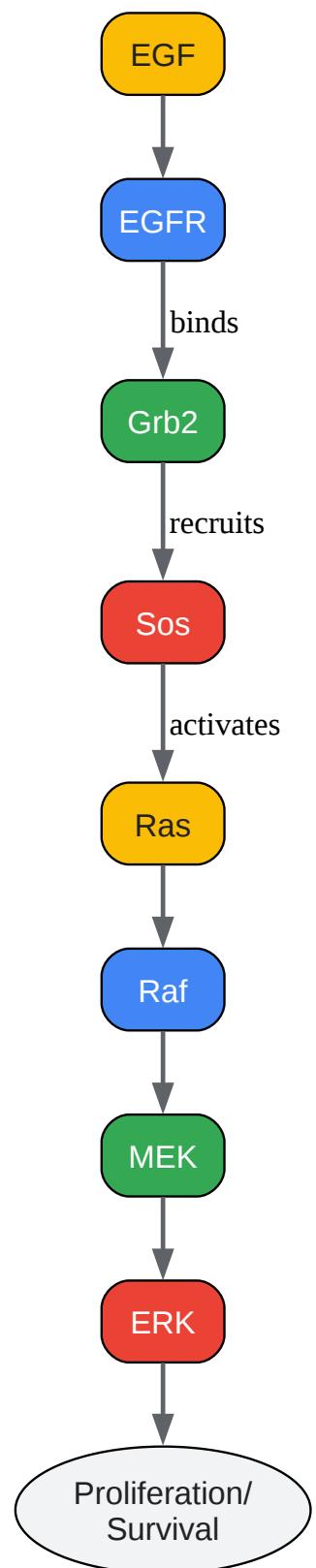
Orthogonal Experimental Validation


Confidence in novel PPIs identified by DSSO XL-MS can be significantly increased by validation with an independent experimental method. A common orthogonal method is co-immunoprecipitation (Co-IP) followed by Western blotting.

Co-Immunoprecipitation Protocol for Validation:

- Lyse cells under non-denaturing conditions to preserve protein interactions.
- Incubate the cell lysate with an antibody specific to one of the putative interacting proteins (the "bait").
- Use protein A/G beads to pull down the antibody-bait protein complex.
- Wash the beads to remove non-specifically bound proteins.
- Elute the protein complexes from the beads.
- Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with an antibody against the other putative interacting protein (the "prey"). The presence of a band for the prey protein confirms the interaction.

Visualizing Experimental Workflows and Signaling Pathways


Diagrams are essential for illustrating complex experimental workflows and biological pathways.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for identifying and validating protein-protein interactions using DSSO cross-linking mass spectrometry.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a well-characterized pathway that plays a crucial role in cell proliferation, differentiation, and survival. It is frequently studied in the context of cancer.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the EGFR signaling pathway, a common subject of PPI studies.

By combining the robust chemical properties of DSSO with rigorous experimental protocols and multi-layered validation strategies, researchers can confidently identify and characterize protein-protein interactions, paving the way for new biological insights and therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Confidence of Protein-Protein Interactions Identified by DSSO: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769550#assessing-the-confidence-of-protein-protein-interactions-identified-by-dss0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com